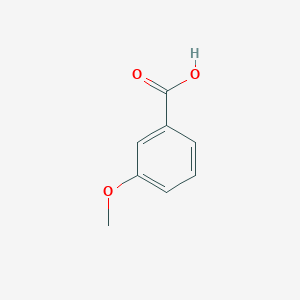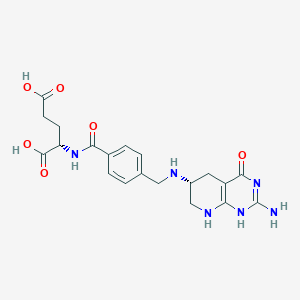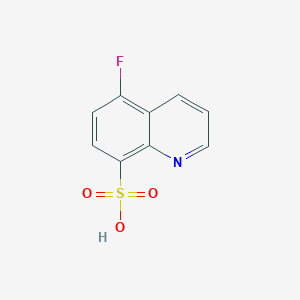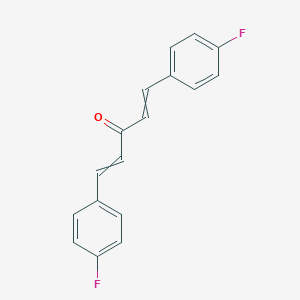
(1E,4E)-1,5-双(4-氟苯基)戊-1,4-二烯-3-酮
概述
描述
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a penta-1,4-dien-3-one backbone
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential antibacterial and antiviral activities.
Medicine: Research indicates that derivatives of this compound may possess anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
Target of Action
It’s known that this compound and its derivatives have shown significant antibacterial and antiviral activities .
Biochemical Pathways
The compound’s antiviral activities suggest it may interfere with viral replication or other key processes in the viral life cycle .
Result of Action
The compound has been found to exhibit good antibacterial and antiviral activities . For instance, it has shown remarkable antiviral activities against tobacco mosaic virus (TMV) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one typically involves an aldol condensation reaction. This reaction is carried out by reacting 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce saturated derivatives.
相似化合物的比较
Similar Compounds
Curcumin: A natural compound with a similar penta-1,4-dien-3-one backbone, known for its anti-inflammatory and anticancer properties.
Dibenzalacetone: Another compound with a similar structure, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability compared to non-fluorinated analogs. The fluorine atoms can also influence the compound’s electronic properties, making it useful in various applications.
属性
IUPAC Name |
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHFGYIPXPENKA-YDWXAUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the newly discovered polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one?
A1: The research paper describes a new polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one that exhibits unique structural features. [] Unlike the previously known polymorph, this new form displays disorder in its crystal structure. [] One half of the molecule exists in two different conformations ("anti" and "syn") around a specific single bond. [] This disorder leads to distinct patterns of intermolecular interactions, specifically C–H...O contacts involving the carbonyl and β-C-H groups. [] This structural characteristic is reflected in the 13C NMR spectrum, which shows three distinct chemical shifts for the carbonyl carbon atom. []
Q2: How does the structure of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one relate to its potential anticancer activity?
A2: While the paper focuses on the structural characterization of the new polymorph, it also touches upon the in vitro antitumor potential of three symmetric bischalcones, including (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. [] The study found a correlation between halogen electronegativity and cytotoxicity, suggesting that increasing halogen electronegativity enhances the anticancer activity. [] Further research is needed to fully understand the mechanism of action and the specific role of halogen substituents in this context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone](/img/structure/B160465.png)
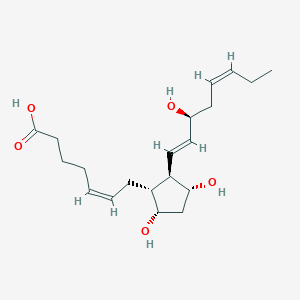
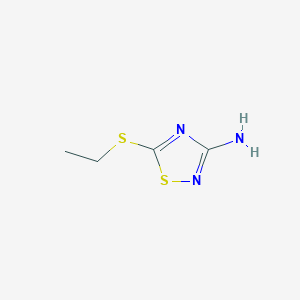
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
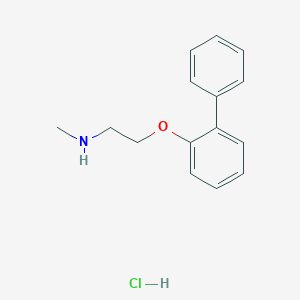
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)



